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Compound of Interest

Compound Name: TT-10

Cat. No.: B611500

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical
evaluation of TT-10, a potent and selective adenosine A2A receptor (A2AR) antagonist, for use
in combination with other cancer therapies. The information compiled herein is intended to
guide researchers in designing and executing experiments to explore the synergistic potential
of TT-10 in various cancer models.

Introduction

TT-10 is an orally bioavailable small molecule that targets the adenosine A2A receptor, a key
immune checkpoint that suppresses T-cell function within the tumor microenvironment (TME).
[1] High concentrations of adenosine in the TME, a common feature of many solid tumors, lead
to the activation of A2AR on immune cells, resulting in immunosuppression and tumor immune
evasion. By blocking this interaction, TT-10 aims to restore and enhance anti-tumor immunity.
[1] Preclinical studies and ongoing clinical trials are evaluating TT-10 both as a monotherapy
and in combination with other immunotherapies, such as anti-PD-1 antibodies, and other
targeted agents.[2][3][4]

Mechanism of Action

TT-10 functions as a competitive antagonist of the A2A receptor. In the tumor
microenvironment, dying cancer cells release large amounts of ATP, which is subsequently
converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to
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A2A receptors on various immune cells, particularly T lymphocytes, leading to increased
intracellular cyclic AMP (CAMP) levels. This signaling cascade inhibits T-cell proliferation,
cytokine production (e.g., IFN-y, TNF-a), and cytotoxic activity. TT-10 blocks the binding of
adenosine to the A2A receptor, thereby preventing this immunosuppressive signaling and
promoting a T-cell-mediated anti-tumor response.
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Figure 1: Mechanism of action of TT-10 in the tumor microenvironment.

Preclinical Data
In Vivo Efficacy in a Syngeneic Mouse Model

Preclinical evaluation of TT-10 was conducted in a 4T1 mammary carcinoma mouse model.

This model is known to be poorly immunogenic and metastatic, providing a stringent test for

immunotherapeutic agents.

Treatment Group

Dose & Schedule

Mean Tumor
Volume Reduction
(%) vs. Vehicle

Mean Lung
Metastasis
Reduction (%) vs.

Vehicle
Vehicle Control
TT-10 1 mg/kg, PO, BID 48% 65%
Anti-mPD-1 200 ug, IP (D4, 8, 14) Not specified, but less Not specified

than TT-10

TT-10 + Anti-mPD-1

1 mg/kg TT-10, PO,
BID + 200 ug Anti-
mPD-1, IP (D4, 8, 14)

Synergistic reduction
(exact % not

specified)

Synergistic reduction
(exact % not

specified)

TT-4

3 mg/kg, PO, BID

46%

80%

Data summarized from preclinical studies presented by Tarus Therapeutics.

These results indicate that TT-10 as a single agent demonstrates significant anti-tumor and

anti-metastatic activity. Notably, the efficacy of TT-10 was superior to that of an anti-PD-1

antibody in this model. Combination therapy of TT-10 with an anti-PD-1 antibody showed a

synergistic effect, suggesting a promising clinical strategy.

Clinical Development

TT-10, also known as PORT-6, is currently being evaluated in the ADPORT-601 Phase 1/2
clinical trial (NCT04969315). This is a multicenter, open-label, dose-escalation and expansion
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study in subjects with advanced solid tumors. The trial is designed to assess the safety,
tolerability, pharmacokinetics, and preliminary efficacy of TT-10 as a single agent and in
combination with other therapies.

Key Combination Cohorts in ADPORT-601:

e TT-10 (PORT-6) + Pembrolizumab (KEYTRUDA®): This combination is being explored in
patients with various solid tumors, including prostate cancer, renal cell carcinoma, and non-
small cell lung cancer.

e TT-10 (PORT-6) + TT-4 (PORT-7): This cohort evaluates the dual blockade of both A2A and
A2B adenosine receptors. TT-4 (PORT-7) is a selective A2B receptor antagonist.

e TT-10 (PORT-6) + TT-4 (PORT-7) + Pembrolizumab: A triplet combination to maximize the
blockade of adenosine-mediated immunosuppression and PD-1 signaling.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate TT-10 in
combination with other cancer therapies. These are generalized protocols based on standard
methodologies for A2ZAR antagonists and should be optimized for specific experimental
conditions.

Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the ability of TT-10 to reverse adenosine-mediated suppression of T-cell
activation in vitro.

(Isolate PBMCSHStimuIate T-cells (anti-CDBICDZS))—VCI'reat with Adenosine +/- TT-10)—>Encubate (48-72ha
( )
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Figure 2: Workflow for in vitro T-cell activation assay.
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Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

Adenosine (or a stable analog like NECA)

TT-10 (dissolved in a suitable solvent, e.g., DMSO)

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay

Human IFN-y and TNF-a ELISA kits

96-well cell culture plates

Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
For proliferation assays, label PBMCs with CFSE according to the manufacturer's protocol.

Plate PBMCs at a density of 2 x 1075 cells/well in a 96-well plate pre-coated with anti-CD3
antibody (e.g., 1 pg/mL).

Add soluble anti-CD28 antibody (e.g., 1 pg/mL) to each well.
Prepare serial dilutions of TT-10.

Add a fixed, immunosuppressive concentration of adenosine (e.g., 10 uM) to the appropriate
wells.

Add the different concentrations of TT-10 to the wells containing adenosine. Include control
wells with no adenosine, adenosine only, and TT-10 only.

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 After incubation, collect the supernatant for cytokine analysis using ELISA kits for IFN-y and
TNF-a.

» For proliferation analysis, harvest the cells and analyze CFSE dilution by flow cytometry.
Data Analysis:

o Generate dose-response curves for TT-10 in reversing adenosine-mediated suppression of
cytokine production and T-cell proliferation.

e Calculate EC50 values for TT-10.

Protocol 2: In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of TT-10 in combination with an anti-PD-1
antibody in a syngeneic mouse model.
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Figure 3: Workflow for in vivo syngeneic tumor model study.

Materials:

o BALB/c mice (female, 6-8 weeks old)

e 4T1 murine mammary carcinoma cells
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e TT-10 formulated for oral administration

¢ Anti-mouse PD-1 antibody

» Vehicle control for TT-10

* |sotype control antibody for anti-PD-1

o Calipers for tumor measurement

o Materials for tissue processing and flow cytometry

Procedure:

e Inject 5 x 10 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
» Allow tumors to establish and reach a palpable size (e.g., 50-100 mm?).

e Randomize mice into treatment groups (n=8-10 mice per group):

[¢]

Group 1: Vehicle control + Isotype control

[¢]

Group 2: TT-10 + Isotype control

[e]

Group 3: Vehicle control + Anti-PD-1 antibody

o

Group 4: TT-10 + Anti-PD-1 antibody
o Administer TT-10 (e.g., 1 mg/kg) orally twice daily.

o Administer anti-PD-1 antibody (e.g., 200 ug) intraperitoneally on days 4, 8, and 14 post-
randomization.

o Measure tumor volume with calipers every 2-3 days.
e Monitor mouse body weight and overall health throughout the study.

o Atthe end of the study (e.g., day 21 or when tumors in the control group reach a pre-defined
size), euthanize the mice.
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» Excise tumors for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

e Harvest lungs to assess metastatic burden (e.g., by counting surface nodules or through
histological analysis).

Data Analysis:

Plot mean tumor growth curves for each group.

Compare tumor growth inhibition between groups.

Quantify and compare the number of lung metastases between groups.

Analyze the composition and activation status of TILs (e.g., CD8+, CD4+ T cells, regulatory T
cells, expression of activation markers like Granzyme B and Ki67).

Protocol 3: Flow Cytometry Analysis of Tumor-
Infiltrating Lymphocytes

Objective: To characterize the immune cell infiltrate in tumors from mice treated with TT-10
combinations.

Materials:

Excised tumors

e Tumor dissociation kit (e.g., Miltenyi Biotec)
¢ gentleMACS Dissociator

e Red blood cell lysis buffer

e FACS buffer (PBS with 2% FBS)

» Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3,
CD4, CD8, FoxP3, Granzyme B, Ki67, PD-1)

e Live/dead stain

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b611500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Flow cytometer
Procedure:

e Mechanically and enzymatically dissociate the excised tumors into single-cell suspensions
using a tumor dissociation kit and gentleMACS Dissociator.

o Filter the cell suspension through a 70 pum cell strainer.

e Lyse red blood cells using a lysis buffer.

e Wash the cells with FACS buffer.

e Count the viable cells.

 Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.

o Perform surface staining with a cocktail of antibodies against cell surface markers (e.g.,
CD45, CD3, CD4, CD8, PD-1).

o For intracellular staining (e.g., FoxP3, Granzyme B, Ki67), fix and permeabilize the cells
according to the manufacturer's protocol, followed by staining with the intracellular
antibodies.

e Acquire the stained cells on a flow cytometer.
e Analyze the data using appropriate software (e.g., FlowJo).
Data Analysis:

e Quantify the percentage and absolute number of different immune cell populations within the
tumor (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells).

e Assess the activation status of T cells by analyzing the expression of markers like Granzyme
B and Ki67.

o Compare the immune profiles across different treatment groups.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

TT-10 is a promising A2AR antagonist with demonstrated preclinical efficacy, both as a
monotherapy and in combination with immune checkpoint inhibitors. The ongoing clinical trials
will provide crucial insights into its safety and therapeutic potential in cancer patients. The
protocols outlined in these application notes offer a framework for further preclinical
investigation into the synergistic effects of TT-10 with a variety of other cancer therapies. Such
studies are essential for optimizing combination strategies and identifying patient populations
most likely to benefit from this novel immunotherapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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